Lipophilicity Reduction vs. Unsubstituted Indane-1-carboxylate: LogP and TPSA Comparison
The target compound exhibits substantially lower lipophilicity and higher polar surface area compared to the unsubstituted parent ester methyl 2,3-dihydro-1H-indene-1-carboxylate, driven by the addition of the C3 hydroxyl and C7 methoxy groups [1][2]. These differences directly impact oral absorption potential according to Lipinski and Veber rule criteria.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0): estimated LogP ≈ 2.5 |
| Quantified Difference | ΔLogP ≈ −1.5 log units (target compound is >30-fold more hydrophilic by partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) [1]; comparator LogP estimated based on fragment-based calculation for C₁₁H₁₂O₂ scaffold |
Why This Matters
A LogP reduction of ~1.5 units places the target compound in a more favorable range for aqueous solubility and reduced non-specific protein binding, which is critical for fragment-based screening or prodrug design where the parent indane-1-carboxylate would be too lipophilic.
- [1] PubChem. Compound Summary for CID 54593031: Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate. Computed Properties: XLogP3-AA = 1. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 54593031: Methyl 3-hydroxy-7-methoxy-2,3-dihydro-1H-indene-1-carboxylate. Computed Properties: TPSA = 55.8 Ų, H-Bond Donor Count = 1, H-Bond Acceptor Count = 4. National Center for Biotechnology Information. View Source
